

trans-2,5-Dimethylpiperazine solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: *trans-2,5-Dimethylpiperazine*

Cat. No.: B131708

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An In-Depth Technical Guide to the Solubility of **trans-2,5-Dimethylpiperazine** in Organic Solvents

Abstract

trans-2,5-Dimethylpiperazine (TDP), a cyclic secondary diamine, is a pivotal structural motif and building block in the synthesis of various biologically active compounds, including opioid receptor ligands.^{[1][2]} A comprehensive understanding of its solubility characteristics in different organic solvents is paramount for researchers, scientists, and drug development professionals. Solubility data directly informs critical process decisions, including the selection of reaction media, optimization of crystallization for purification, and the development of formulations. This guide provides a detailed examination of the theoretical principles governing the solubility of TDP, outlines robust experimental methodologies for its determination, presents available solubility data, and discusses thermodynamic models for data correlation and prediction.

Physicochemical Profile and Structural Analysis of **trans-2,5-Dimethylpiperazine**

A molecule's solubility is intrinsically linked to its physical properties and chemical structure. TDP (CAS No: 2815-34-1) is a white to yellow crystalline solid at room temperature.^{[1][2]} Its key properties are summarized in the table below.

Table 1: Physicochemical Properties of **trans**-2,5-Dimethylpiperazine

Property	Value	Source(s)
CAS Number	2815-34-1	[1] [3]
Molecular Formula	C ₆ H ₁₄ N ₂	[1]
Molecular Weight	114.19 g/mol	[1]
Melting Point	115-118 °C	[1] [2]
Boiling Point	162-165 °C	[1]
pKa (at 25°C)	9.66	[1] [2]

| Appearance | White to yellow crystalline powder |[\[1\]](#)[\[2\]](#) |

The molecular architecture of TDP is central to its solubility behavior. It features a six-membered piperazine ring with two secondary amine (-NH) groups and two methyl (-CH₃) groups in a stereochemically fixed trans configuration. This structure imparts a dualistic nature to the molecule:

- Polar Moieties: The two secondary amine groups are capable of acting as both hydrogen bond donors (via the N-H proton) and hydrogen bond acceptors (via the nitrogen lone pair). This is the dominant feature driving its solubility in polar and especially protic solvents.[\[4\]](#)[\[5\]](#)
- Nonpolar Moieties: The hydrocarbon ring and the two methyl groups constitute the nonpolar portion of the molecule, allowing for van der Waals interactions with nonpolar solvents.

The balance between these polar and nonpolar characteristics dictates the molecule's affinity for a given solvent.

Fig. 1: Structure of TDP and its hydrogen bonding capabilities.

Theoretical Framework of Solubility

The dissolution of a solid crystalline solute like TDP into a solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG_{soln}). Dissolution occurs spontaneously when ΔG_{soln} is negative.

$$\Delta G_{\text{soln}} = \Delta H_{\text{soln}} - T\Delta S_{\text{soln}}$$

- Enthalpy of Solution (ΔH_{soln}): This term represents the net energy change from breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. For TDP, this involves overcoming the crystal lattice energy (an endothermic process) and the energy released upon solvation (an exothermic process). Typically, for crystalline organic solids, the overall process is endothermic ($\Delta H_{\text{soln}} > 0$).
- Entropy of Solution (ΔS_{soln}): This term reflects the change in disorder. The dissolution of an ordered crystal into a liquid phase generally leads to a significant increase in entropy ($\Delta S_{\text{soln}} > 0$), which is a primary driving force for the process.

Temperature Dependence: The Van't Hoff Equation

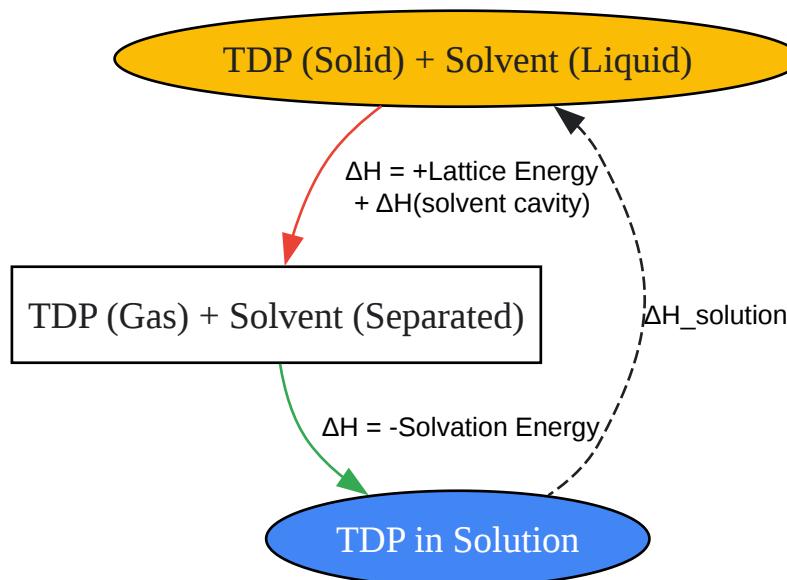
The relationship between solubility and temperature is quantitatively described by the Van't Hoff equation.^{[6][7]} Assuming the enthalpy of solution is constant over a temperature range, the equation can be expressed in a linear form:

$$\ln(X) = -(\Delta H_{\text{soln}} / R) * (1/T) + (\Delta S_{\text{soln}} / R)$$

Where:

- X is the mole fraction solubility of the solute.
- T is the absolute temperature in Kelvin.
- R is the universal gas constant (8.314 J/mol·K).

This relationship is powerful: by measuring solubility at different temperatures and plotting $\ln(X)$ versus $1/T$, one can graphically determine the enthalpy and entropy of solution from the slope and intercept, respectively.^[8] For an endothermic dissolution process (positive ΔH_{soln}), the slope will be negative, confirming that solubility increases with increasing temperature.^[6]



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Fig. 2: Thermodynamic cycle for the dissolution process.

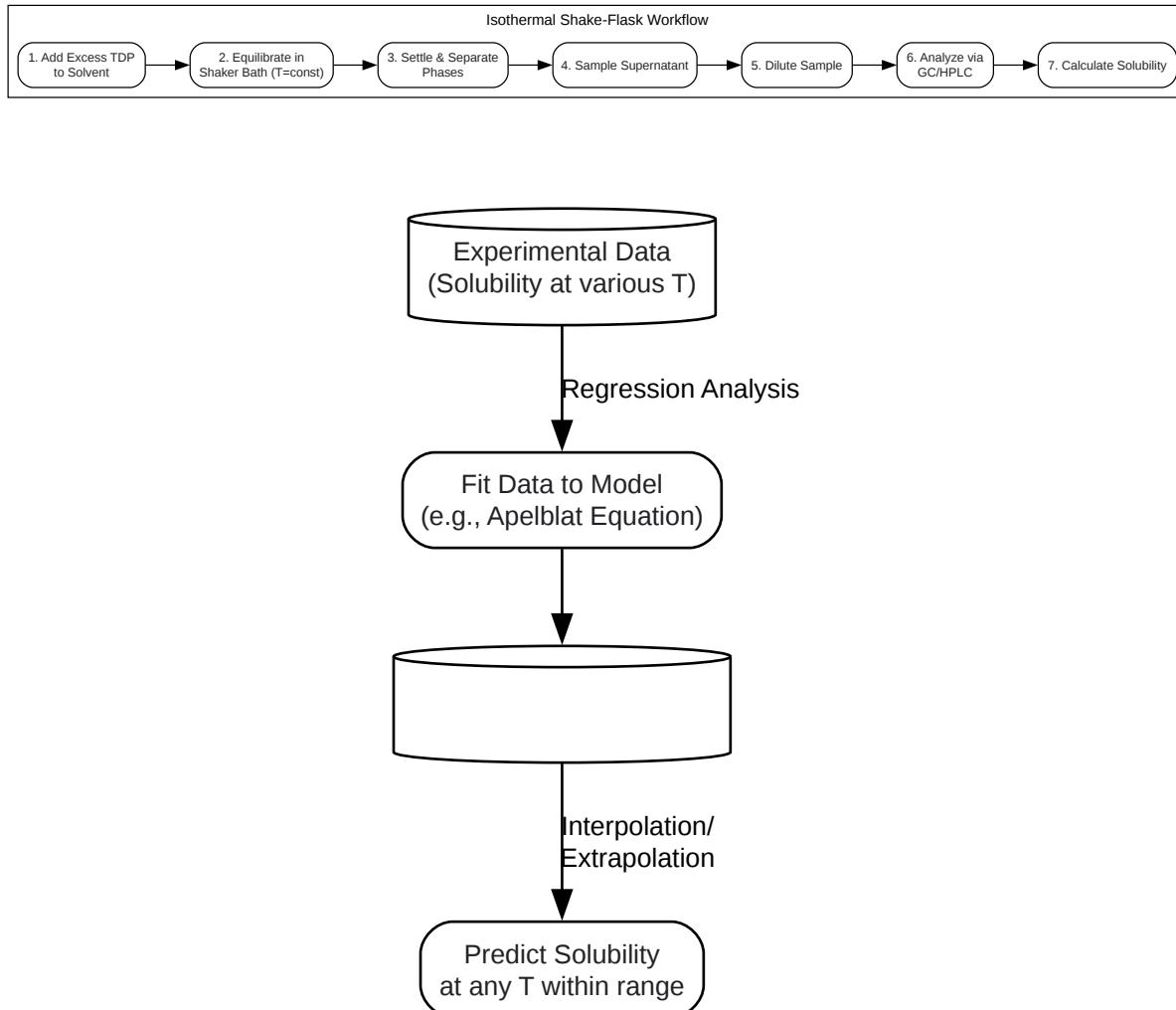
Experimental Solubility Determination

The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound due to its reliability and simplicity.[9]

Protocol: Isothermal Shake-Flask Method

- Preparation: Add an excess amount of solid **trans-2,5-Dimethylpiperazine** to a series of sealed vials, each containing a known volume or mass of the desired organic solvent.
 - Causality: Using an excess of the solid ensures that the resulting solution will be saturated, which is the definition of equilibrium solubility.
- Equilibration: Place the vials in a thermostatically controlled shaker bath set to the target temperature. Agitate the vials for a prolonged period (e.g., 24-72 hours).
 - Causality: Continuous agitation and constant temperature are crucial to reach thermodynamic equilibrium. The required time can vary significantly and must be determined experimentally.

- Equilibrium Verification (Self-Validation): After an initial period (e.g., 24 hours), sample the supernatant from one vial. Continue agitation and sample again at a later time point (e.g., 48 hours). Equilibrium is confirmed when the concentration of TDP in the solution does not change between time points.
- Phase Separation: Once equilibrium is reached, cease agitation and allow the vials to rest in the temperature bath for a sufficient time (e.g., 2-4 hours) for the excess solid to settle completely.
 - Causality: This step is critical to ensure that no undissolved solid particles are carried over during sampling, which would artificially inflate the measured solubility.
- Sampling and Dilution: Carefully withdraw a known volume of the clear, saturated supernatant using a pre-heated pipette to prevent premature crystallization. Immediately dilute the sample gravimetrically with a suitable mobile phase or solvent to a known concentration.
- Quantification: Analyze the concentration of TDP in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).^[10] Construct a calibration curve using standards of known concentration to ensure accurate quantification.
- Calculation: Using the measured concentration and the dilution factor, calculate the solubility of TDP in the solvent at the specified temperature. Express the results in appropriate units, such as mole fraction (x), mol/L, or g/100g of solvent.



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Fig. 4: Workflow for thermodynamic modeling of solubility data.

Conclusion

The solubility of **trans-2,5-Dimethylpiperazine** is governed by its distinct molecular structure, which contains both polar secondary amine groups and a nonpolar hydrocarbon framework. This duality results in high solubility in polar protic solvents like water and alcohols, moderate solubility in polar aprotic solvents, and low solubility in nonpolar hydrocarbon solvents. For drug development professionals and researchers, a precise understanding of these characteristics is essential for process optimization. While predictive analysis provides a strong foundation for solvent selection, the isothermal shake-flask method offers a robust protocol for obtaining

precise experimental data. Subsequent correlation of this data with thermodynamic models like the Apelblat equation enables accurate prediction and interpolation, forming a critical component of efficient chemical process development.

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- To cite this document: BenchChem. [trans-2,5-Dimethylpiperazine solubility in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b131708#trans-2-5-dimethylpiperazine-solubility-in-organic-solvents]

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